molecular formula C14H12BrNO4S B258731 methyl 2-[(5-bromo-2-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-[(5-bromo-2-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B258731
M. Wt: 370.22 g/mol
InChI Key: PLJCCZKGKWZEFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(5-bromo-2-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of cyclopentathiophene derivatives and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

Methyl 2-[(5-bromo-2-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been shown to have a positive effect on the immune system, making it a potential candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of methyl 2-[(5-bromo-2-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various cellular signaling pathways. For example, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in macrophages. It also inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been found to have a positive effect on the immune system by enhancing the activity of natural killer cells and T cells.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 2-[(5-bromo-2-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate in lab experiments include its potent biological activities and its ability to modulate various cellular signaling pathways. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of methyl 2-[(5-bromo-2-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Another direction is to explore its mechanism of action in more detail, with the aim of identifying new targets for drug development. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in vivo.

Synthesis Methods

The synthesis of methyl 2-[(5-bromo-2-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been reported in the literature. The method involves the reaction of 5-bromo-2-furoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate in the presence of triethylamine to obtain the desired product.

properties

Molecular Formula

C14H12BrNO4S

Molecular Weight

370.22 g/mol

IUPAC Name

methyl 2-[(5-bromofuran-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C14H12BrNO4S/c1-19-14(18)11-7-3-2-4-9(7)21-13(11)16-12(17)8-5-6-10(15)20-8/h5-6H,2-4H2,1H3,(H,16,17)

InChI Key

PLJCCZKGKWZEFB-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(O3)Br

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(O3)Br

Origin of Product

United States

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